molecular formula C26H40Cl2N10O5 B2508751 Chlorhexidine diacetate CAS No. 206986-79-0

Chlorhexidine diacetate

Cat. No. B2508751
CAS RN: 206986-79-0
M. Wt: 643.57
InChI Key: HIFIDZGAQWOLAU-UHFFFAOYSA-N
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Description

Chlorhexidine diacetate (CHD) is an antiseptic agent with broad-spectrum antimicrobial activity. It is commonly used in clinical settings for wound care, dental treatments, and as a general disinfectant. The efficacy of CHD is attributed to its ability to disrupt microbial cell membranes, leading to cell death. Studies have shown that CHD preparations are effective in killing bacteria such as Staphylococcus intermedius when used as a wound lavage . Additionally, CHD has been found to have surface-chemical properties that allow it to interact with various interfaces, such as air-water and hydroxyapatite-water, which is relevant to its applications in dentistry .

Synthesis Analysis

The synthesis of this compound involves the combination of chlorhexidine with acetic acid. A novel complex of chlorhexidine with N-cyclohexylsulfamate, known as cyclamate, has been synthesized and characterized, demonstrating the versatility of chlorhexidine in forming different salts and complexes. This synthesis was confirmed using techniques such as single-crystal X-ray diffraction, mass spectrometry, and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

The molecular structure of this compound has been studied extensively. It consists of a bisbiguanide structure with two chlorophenyl groups. The molecular recognition and binding to substrates such as cellulose are influenced by electrostatic interactions and hydrogen bonding, as evidenced by computational chemistry studies . The interaction with cellulose is significant for its application in wound dressings and other medical textiles.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, particularly those involving its interaction with metal ions and biological molecules. For instance, CHD has been shown to increase iron release from ferritin, which can lead to iron-dependent lipid peroxidation. It also induces mitochondrial permeability transition, which is a process that can lead to cell death .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are crucial for its biological effects and applications. It has been found to have substantivity to human dentin, meaning it can bind and retain its antimicrobial activity over time, which is beneficial for dental treatments . The solubility and aggregation properties of CHD salts vary depending on the counterion present, which affects its efficacy and the development of sustained release formulations . The controlled release of CHD from a polymeric system has also been explored, with supercritical fluid-assisted impregnation and foaming techniques being used to enhance the release rate .

Relevant Case Studies

Case studies have demonstrated the effectiveness of CHD in various clinical applications. For example, the use of CHD in wound healing in dogs did not show significant differences in wound contraction or epithelialization compared to control solutions, but it provided complete bacterial kill, highlighting its potential for preventing infections in vivo . In dentistry, CHD has shown high substantivity to dentin, which may explain its ability to prolong the durability of resin-dentin bonds . Additionally, the cytological effects of CHD on bacterial cells have been observed under an electron microscope, revealing that at different concentrations, CHD can cause the loss of electron-dense material or affect the appearance of the cytoplasm .

Scientific Research Applications

Solubility and Aggregation Properties

Chlorhexidine (CHX) diacetate, known for treating oral bacterial infections, exhibits varying solubility based on the type of salt present in the solution. Studies show that the solubility and aggregation properties of CHX diacetate are crucial for developing sustained release formulations for long-term disinfection in dentistry. The concentration of CHX in solutions was found to be highly dependent on the type and concentration of counterion, impacting its efficacy in dental applications (Zeng, Zhang, Rao, Bowles, & Wiedmann, 2009).

Antimicrobial Activity

CHX diacetate has shown significant antimicrobial activity. A study demonstrated its effectiveness against strains of Pseudomonas aeruginosa, a common pathogen in healthcare settings. This underscores its potential as a critical biocide in infection control (Thomas, Russell, & Maillard, 2005).

Nanoparticle-Encapsulated CHX

The development of nanoparticle-encapsulated CHX represents a novel approach in dentistry. This formulation has shown potent antibacterial effects on oral biofilms, indicating its potential as an innovative anti-biofilm agent for dental health (Seneviratne et al., 2014).

Controlled Release Formulations

Research into controlled release of CHX from various resin systems has been conducted. This is particularly relevant in dental applications, where controlled release can enhance the efficacy and duration of antimicrobial action (Anusavice, Zhang, & Shen, 2006).

Effect on Dentine and Fibroblasts

Studies have investigated the effects of CHX diacetate on dentine surfaces and human gingival fibroblasts. These studies are vital for understanding how CHX interacts with oral tissues and its implications for dental health (Lapinska et al., 2018); (Mariotti & Rumpf, 1999).

Cytological Aspects

Electron microscopic examination of E. coli treated with CHX diacetate revealed significant cellular changes, providing insights into the cytological impacts of CHX at the microbial level (Hugo & Longworth, 1965).

Mechanism of Action

Target of Action

Chlorhexidine diacetate, also known as Chlorhexidine acetate, is a broad-spectrum antimicrobial agent . It is effective against a wide range of pathogens including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . The primary targets of this compound are the bacterial cell membranes .

Mode of Action

This compound acts by binding to the negatively-charged sites on the bacterial cell wall due to its positively-charged molecule . This destabilizes the cell wall and interferes with osmosis . In low concentrations, it affects the integrity of the cell wall, and in high concentrations, it causes the cytoplasm to congeal or solidify .

Biochemical Pathways

The antibacterial activity of this compound is due to the elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .

Pharmacokinetics

It binds to the proteins present in human tissues such as skin and mucous membranes . Protein-bound Chlorhexidine releases slowly, leading to prolonged activity .

Result of Action

Upon application in vitro, this compound can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds . The antibacterial activity of this compound results in decreased bacterial growth, colony-forming unit (CFU) count, and cell viability .

Action Environment

From an environmental perspective, the by-products that Chlorhexidine degrades into are reported to be more toxic than Chlorhexidine itself . Further, Chlorhexidine can accumulate in the bodies of aquatic creatures and thus will increase the long-term exposure toxicity effects . It is also reported to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Safety and Hazards

Chlorhexidine diacetate is considered hazardous. It is harmful if swallowed and causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

There is a growing concern about the potential risk of resistance toward Chlorhexidine as well as concomitant cross-resistances toward antibiotics . Future research directions related to Chlorhexidine resistance in oral bacteria are being proposed .

properties

IUPAC Name

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRFFJWBUDTUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7032345
Record name Chlorhexidine diacetate
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Molecular Weight

625.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless solid; [Reference #1] White powder; [Aldrich MSDS]
Record name Chlorhexidine acetate
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CAS RN

56-95-1
Record name Chlorhexidine acetate [USP]
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Record name Chlorhexidine diacetate
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Record name Chlorhexidine di(acetate)
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Record name CHLORHEXIDINE ACETATE
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Q & A

Q1: What is the primary mechanism of action of Chlorhexidine acetate against bacteria?

A1: Chlorhexidine acetate exerts its bactericidal effect primarily by disrupting the integrity and function of the bacterial cell membrane. [] This disruption leads to leakage of intracellular components and ultimately cell death.

Q2: Is there evidence suggesting other mechanisms contributing to Chlorhexidine acetate's antimicrobial activity?

A2: Yes, research suggests that active efflux pumps play a significant role in Chlorhexidine acetate resistance in bacteria like Klebsiella pneumoniae. [] This implies that efflux pump inhibition could potentially enhance Chlorhexidine acetate's efficacy.

Q3: Does Chlorhexidine acetate demonstrate any residual antimicrobial activity?

A3: Yes, studies have shown that Chlorhexidine acetate at a concentration of 0.05% exhibits residual bactericidal activity for up to 6 hours after a single irrigation in canine wound models. []

Q4: What is the molecular formula and weight of Chlorhexidine acetate?

A4: While this specific information is not directly provided in the provided research excerpts, it is widely known that Chlorhexidine diacetate (another name for Chlorhexidine acetate) possesses the molecular formula C22H30Cl2N10 · 2C2H4O2 and a molecular weight of 597.7 g/mol.

Q5: Is there any spectroscopic data available for Chlorhexidine acetate in these studies?

A6: Yes, several studies utilize ultraviolet (UV) spectrophotometry for the quantification of Chlorhexidine acetate. A common wavelength for detection is 254 nm. [] Other wavelengths like 259 nm [] and 260 nm [] are also employed depending on the specific analytical method.

Q6: How does the presence of alcohol impact the quantification of Chlorhexidine acetate using HPLC?

A7: The use of alcohol as a solvent can affect the accurate measurement of Chlorhexidine acetate content using HPLC. Research showed that increasing concentrations of ethanol, n-propanol, and isopropanol led to higher variance rates in Chlorhexidine acetate content determination. []

Q7: Can Chlorhexidine acetate be incorporated into provisional cements without compromising their properties?

A8: Research indicates that incorporating this compound at 7.5% w/w into provisional cements does not negatively impact their tensile strength, even after prolonged aging in saline solution. [] This highlights its potential for developing antimicrobial dental materials.

Q8: What is the impact of incorporating Chlorhexidine on the fluoride-releasing properties of glass ionomer cements (GICs)?

A9: Studies show that the addition of this compound or digluconate to GICs may lead to a decrease in cumulative fluoride release compared to the unmodified GIC. [] This effect is attributed to potential interactions between the cationic molecules of Chlorhexidine and fluoride ions.

Q9: Are there formulation strategies to enhance the sustained release of Chlorhexidine acetate?

A10: Yes, research highlights the development of a W/O/W multiple emulsion containing Chlorhexidine acetate, designed for prolonged release. This emulsion demonstrated stable release over 13 days and exhibited promising antibacterial effects against Porphyromonas gingivalis in vitro. []

Q10: What are the identified mechanisms of resistance to Chlorhexidine acetate in bacteria?

A11: Research primarily points to active efflux as a major mechanism of resistance to Chlorhexidine acetate, particularly in Klebsiella pneumoniae isolates. [] This highlights the potential of efflux pump inhibitors as adjunctive therapy to combat resistance.

Q11: Does this compound induce any adverse effects when used as a joint lavage fluid?

A12: Studies using a 0.05% w/v this compound solution for stifle lavage in healthy dogs revealed a more intense synovitis compared to lactated Ringer's solution. [] This finding suggests potential inflammatory effects on synovial membranes, warranting further investigation into the duration and underlying mechanisms.

Q12: What are some analytical techniques employed for the quantification of Chlorhexidine acetate?

A12: Several techniques are employed for Chlorhexidine acetate quantification, including:

  • Ultraviolet (UV) spectrophotometry: Utilized for direct measurement of Chlorhexidine acetate absorbance at specific wavelengths. [, , , ]
  • High-performance liquid chromatography (HPLC): Employed for separating and quantifying Chlorhexidine acetate in complex mixtures, offering high sensitivity and accuracy. [, , , , , , ]
  • Resonance Rayleigh scattering (RRS) method: This method takes advantage of the enhanced scattering intensity observed when Chlorhexidine acetate interacts with specific reagents. [, ]

Q13: Have alternative analytical methods been explored for Chlorhexidine acetate determination?

A14: Yes, besides conventional techniques like HPLC and UV spectrophotometry, researchers have explored the use of charge transfer reactions for Chlorhexidine acetate quantification. [, ] This method involves reacting Chlorhexidine acetate with specific reagents to form charge transfer complexes detectable using spectrophotometry.

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